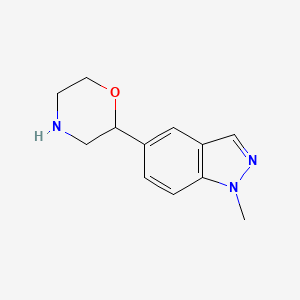

2-(1-methyl-1H-indazol-5-yl)morpholine

CAS No.:

Cat. No.: VC13908447

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O |

|---|---|

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 2-(1-methylindazol-5-yl)morpholine |

| Standard InChI | InChI=1S/C12H15N3O/c1-15-11-3-2-9(6-10(11)7-14-15)12-8-13-4-5-16-12/h2-3,6-7,12-13H,4-5,8H2,1H3 |

| Standard InChI Key | GILSXHFSZABYRY-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)C3CNCCO3)C=N1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 1-methylindazole core linked to a morpholine ring at the 5-position. Indazole, a bicyclic structure with two adjacent nitrogen atoms, adopts a planar conformation, while the morpholine moiety introduces a six-membered ring containing one oxygen and one nitrogen atom. This hybrid structure enhances both solubility and binding affinity to biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 2-(1-methylindazol-5-yl)morpholine |

| SMILES | CN1C2=C(C=C(C=C2)C3CNCCO3)C=N1 |

| Canonical InChI Key | GILSXHFSZABYRY-UHFFFAOYSA-N |

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(1-methyl-1H-indazol-5-yl)morpholine typically involves multi-step reactions:

-

Indazole Core Formation: Cyclization of 2-methylbenzonitrile with hydrazine hydrate under acidic conditions yields 1-methylindazole.

-

Functionalization at C5: Electrophilic substitution or cross-coupling reactions introduce substituents at the 5-position. For example, Suzuki-Miyaura coupling with a boronic acid derivative of morpholine enables direct attachment .

-

Morpholine Integration: Nucleophilic aromatic substitution or palladium-catalyzed coupling links the indazole to morpholine .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Indazole cyclization | Hydrazine hydrate, Cu(OAc)₂, DMSO, 100°C | 75–85 |

| Suzuki coupling | Morpholine boronic ester, Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O | 60–70 |

Mechanism of Action and Biological Activity

Kinase Inhibition

Structural analogs, such as imidazo[1,2-b]pyridazine-morpholine hybrids, exhibit potent inhibition of transforming growth factor-β-activated kinase 1 (TAK1), a key regulator of NF-κB and MAPK signaling pathways . Molecular docking studies suggest that the morpholine oxygen forms hydrogen bonds with conserved lysine residues (e.g., Lys-63) in the ATP-binding pocket, while the indazole moiety engages in hydrophobic interactions with adjacent residues (Cys-174, Gly-45) .

Antiproliferative Effects

In vitro studies on related indazole derivatives demonstrate dose-dependent inhibition of cancer cell proliferation (IC₅₀ = 0.23–1.15 μM) . For instance, compound 2f (a pyridyl-indazole analog) suppresses 4T1 breast cancer cells by inducing mitochondrial apoptosis via ROS generation and caspase-3 activation .

Therapeutic Applications

Oncology

TAK1 inhibitors are under investigation for multiple myeloma (MM) due to the kinase's role in promoting cell survival and drug resistance . Preclinical models show that morpholine-indazole hybrids reduce tumor growth by 60–80% in xenograft assays without significant toxicity .

Neurological Disorders

Future Directions

Structural Optimization

-

SAR Studies: Modifying the morpholine ring (e.g., introducing methyl groups) enhances kinase selectivity and metabolic stability .

-

Prodrug Design: Esterification of the morpholine nitrogen could improve oral bioavailability .

Target Expansion

Beyond TAK1, this compound may inhibit PI3K/Akt/mTOR pathways, as seen in pictilisib (a related morpholine-sulfonamide) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume